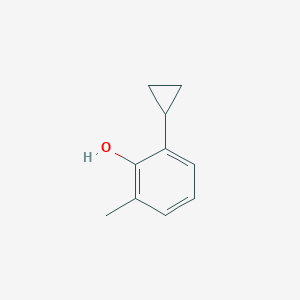
2-环丙基-6-甲基苯酚
描述
2-Cyclopropyl-6-methylphenol , also known by its chemical formula C10H12O , is an organic compound. It belongs to the class of heterocyclic compounds containing 1,2-diazine rings. Specifically, it has three double bonds between ring members and contains two oxygen atoms .
Molecular Structure Analysis
The molecular formula C10H12O corresponds to a molecular mass of approximately 148.202 Da. The compound’s monoisotopic mass is 148.088821 Da. The structural arrangement of atoms in 2-Cyclopropyl-6-methylphenol contributes to its properties and reactivity .
科学研究应用
合成和衍生物的生物学评估:
- 已合成溴酚衍生物与环丙基部分,并评估了它们对某些酶的抑制效果。这些化合物,包括源自 2-环丙基-6-甲基苯酚的化合物,已显示出作为细胞溶质碳酸酐酶 I 和 II 同工型的抑制剂以及乙酰胆碱酯酶的有效性。此类抑制剂对于治疗阿尔茨海默氏症和帕金森氏症等疾病至关重要 (Boztaş 等,2019)。
碱催化氧化中的作用机制:
- 2,6-二叔丁基苯酚的环丙基衍生物已被用于研究苯酚衍生物的碱催化自氧化机理。这项研究揭示了自氧化过程中的关键中间体,增强了我们对此类化合物化学行为的理解 (Lee 等,2005)。
催化不对称分子内环丙烷化:
- 已对 2-重氮-3-氧代-6-庚烯酸酯的催化不对称分子内环丙烷化进行了研究。该研究表明,这一过程可能是天然产物和人工分子的对映选择性合成的关键反应 (Takeda 等,2007)。
在有机地球化学中的用途:
- 甲氧基苯酚,包括 2-环丙基-6-甲基苯酚,在有机地球化学中用作陆地生物质的替代品。它们在热液蚀变过程中的行为提供了对木质素(植物生物质的关键成分)的化学变化的见解 (Vane 和 Abbott,1999)。
医药中间体的合成:
- 研究集中于使用 2-甲基丁烯酸合成 2,2-二甲基环丙烷羧酸酯,这是医药中的重要中间体。这项研究有助于开发更有效、更具成本效益的生产药物化合物的方法 (周彩蓉,2010)。
Chan-Lam 环丙烷化:
- 环丙烷-杂原子键在药物化学中至关重要,并且已经使用环丙基三氟硼酸钾对 Chan-Lam 环丙烷化进行了研究。这一过程对于合成环丙基芳基醚和环丙基胺衍生物非常重要,它们在各种药物应用中很重要 (Derosa 等,2018)。
与 1-硝基环丙烷羧酸甲酯的反应:
- 苯酚衍生物对 1-硝基环丙烷羧酸甲酯的亲核开环反应已被研究,导致在合成各种化合物中的应用,包括去甲肾上腺素再摄取抑制剂阿托莫西汀 (Lifchits 等,2008)。
作用机制
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in diverse biochemical pathways . The compound’s effects on these pathways and their downstream effects would depend on its specific interactions with the target molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-6-methylphenol . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or tissue where the compound is active.
属性
IUPAC Name |
2-cyclopropyl-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKVXNVZPBESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


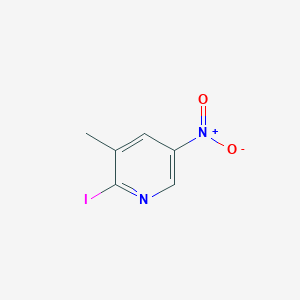

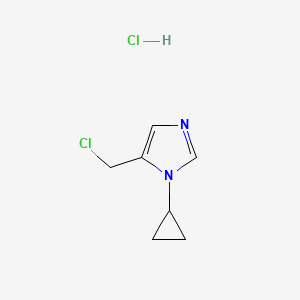
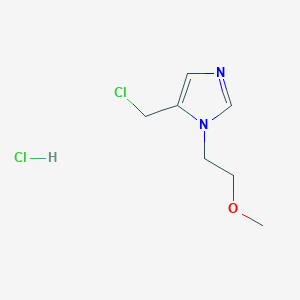


![N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide](/img/structure/B3142125.png)


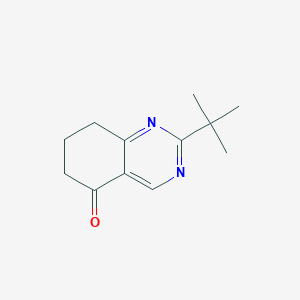


![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B3142174.png)
